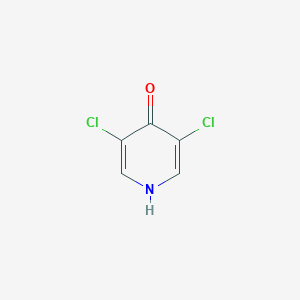

3,5-Dichloropyridin-4-ol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3,5-Dichloropyridin-4-ol typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 4-hydroxy-3,5-dichloropyridine with appropriate chlorinating agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dimethylformamide, with the addition of sodium hydride to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Dichloropyridin-4-ol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide or thiourea in solvents like ethanol or dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products: The major products formed from these reactions include various substituted pyridines, ketones, aldehydes, and reduced derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

3,5-Dichloropyridin-4-ol serves as an important intermediate in the synthesis of pharmaceuticals. It is particularly notable for its role in developing drugs that target various diseases such as chronic obstructive pulmonary disease (COPD) and certain cancers. For instance, it has been identified as a precursor in the synthesis of Roflumilast, a selective phosphodiesterase-4 inhibitor used in treating severe chronic pulmonary diseases .

Mechanism of Action

The compound's mechanism involves its interaction with specific molecular targets, influencing pathways related to inflammation and cellular signaling. The presence of chlorine atoms enhances its reactivity and biological activity, which is crucial for its pharmacological effects .

Agricultural Applications

Herbicides and Pesticides

this compound derivatives have been explored for their herbicidal properties. Research indicates that these compounds can inhibit specific plant growth processes, making them effective as herbicides . Their ability to disrupt metabolic pathways in plants allows for targeted weed control without affecting crop yield significantly.

Material Science

Catalysts in Chemical Reactions

The compound has been incorporated into the design of catalysts for various chemical reactions. For example, manganese(III) porphyrins bearing 3,5-dichloropyridyl units have been developed as innovative catalysts for the epoxidation of alkenes . These catalysts exhibit high efficiency and selectivity, showcasing the potential of this compound in materials science.

Case Studies

Case Study 1: Roflumilast Synthesis

A detailed investigation into the degradation products of Roflumilast revealed that this compound plays a crucial role in its stability under various environmental conditions. The study utilized high-resolution mass spectrometry to identify degradation products formed under acidic and alkaline conditions, highlighting the compound's significance in pharmaceutical formulations .

Case Study 2: Antibacterial Activity

Research into the antibacterial properties of compounds derived from this compound demonstrated significant activity against various bacterial strains. The structure-activity relationship (SAR) studies indicated that chlorine substitution enhances antibacterial efficacy . This finding supports its potential use in developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 3,5-Dichloropyridin-4-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites and blocking their activity . The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and interference with microbial growth .

Vergleich Mit ähnlichen Verbindungen

2,6-Dichloropyridine: Similar structure but different substitution pattern, leading to distinct chemical properties.

2,4-Dichloropyridine: Another isomer with different reactivity and applications.

2,5-Dichloropyridine: Shares some chemical properties but differs in its biological activity and industrial uses.

Uniqueness: Its hydroxyl group at the 4 position allows for unique interactions and reactions compared to other isomers .

Biologische Aktivität

Ouabagenin (OBG), a naturally occurring aglycone of the cardiotonic steroid ouabain, has garnered attention due to its unique biological activities, particularly as a ligand for liver X receptors (LXR). This article delves into the biological activity of OBG, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.

- Liver X Receptor Agonist : OBG has been identified as a selective agonist for LXRβ, which is part of the steroid nuclear receptor superfamily. Unlike conventional LXR ligands that may cause adverse effects such as hepatic steatosis, OBG does not induce significant side effects while exerting its biological functions. This unique property makes it a candidate for therapeutic applications in managing conditions like hypertension and metabolic disorders .

- Inhibition of Sodium-Potassium ATPase : Similar to ouabain, OBG binds to sodium-potassium ATPases but with lower affinity. This interaction contributes to its cardiotonic effects, influencing calcium influx in myocardial cells and potentially aiding in cardiac function .

Therapeutic Implications

- Antihypertensive and Diuretic Potential : Due to its selective action on LXRβ, OBG may serve as an effective antihypertensive agent without the typical side effects associated with other LXR agonists. Its ability to modulate gene expression related to sodium handling in the kidneys suggests a role in diuresis .

- Cardiac Protection : OBG has shown promise in protecting cardiac tissues from ischemic damage. Studies indicate that it enhances cell survival under hypoxic conditions, potentially making it beneficial in treating ischemic heart diseases .

Table 1: Summary of Biological Activities of Ouabagenin

Case Studies

- LXR Agonism and Gene Expression : A study demonstrated that OBG significantly activated LXR-mediated transcriptional pathways at low concentrations (10^-8 M), comparable to synthetic LXR agonists. This finding highlights its potential as a safer alternative for managing metabolic diseases linked to LXR dysfunction .

- Cardiac Cell Viability : Research involving mesenchymal stem cells preconditioned with OBG showed increased viability and reduced oxidative stress when exposed to hypoxic conditions. The study concluded that OBG could enhance the therapeutic efficacy of stem cell therapies in cardiac repair .

Eigenschaften

IUPAC Name |

3,5-dichloro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCQWIYRLMNGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938118 | |

| Record name | 3,5-Dichloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17228-71-6, 17228-70-5 | |

| Record name | 3,5-Dichloro-4-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17228-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dichloro-4-pyridone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloropyridin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloropyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloropyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-dichloro-4-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the solvent system used in the synthesis of 2,6-Dimethyl-4-hydroxypyridine (Ⅵ)?

A1: The study found that a 1:1:2.5 volume ratio of dimethylformamide (DMF), reaction distillate, and mother liquor (post Ⅵ filtration) was optimal for the reaction between Dehydroacetic acid (Ⅰ) and ammonia to yield Ⅵ []. This specific solvent system likely plays several crucial roles:

Q2: The study mentions adjusting the pH to 3 before filtering the final product, 2,6-Dimethyl-3,5-dichloro-4-hydroxypyridine (Ⅶ). What is the purpose of this pH adjustment?

A2: The adjustment of the pH to 3 prior to filtration likely serves to optimize the isolation of the final product, Ⅶ []. Here's why:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.